Cas no 926219-03-6 (N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide)

N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide
- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide(SALTDATA: FREE)
- BB_SC-8275
- AKOS000101668
- HIHHVQJOCBFZIT-UHFFFAOYSA-N
- BMB21903
- MFCD09044588
- 926219-03-6
- VS-10349
- DTXSID80588210
- CS-0118550
- STK946101
- BBL031247
-
- MDL: MFCD09044588
- インチ: InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
- InChIKey: HIHHVQJOCBFZIT-UHFFFAOYSA-N
- SMILES: COCC(NC1=C(Cl)C=C(N)C=C1)=O
計算された属性
- 精确分子量: 214.05100
- 同位素质量: 214.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- PSA: 64.35000
- LogP: 2.16130
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide Security Information
- HazardClass:IRRITANT
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N286138-500mg |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 500mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1240525-5g |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 95% | 5g |
$175 | 2024-06-06 | |
1PlusChem | 1P00GW43-5g |
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 95% | 5g |
$111.00 | 2025-02-27 | |
1PlusChem | 1P00GW43-1g |
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 95% | 1g |
$35.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1240525-5g |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 95% | 5g |
$175 | 2025-02-26 | |
eNovation Chemicals LLC | Y1240525-1g |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 95% | 1g |
$85 | 2025-02-28 | |
TRC | N286138-1g |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 1g |
$ 80.00 | 2022-06-03 | ||
TRC | N286138-100mg |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 100mg |
$ 50.00 | 2022-06-03 | ||
ChemScence | CS-0118550-5g |
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 5g |
$120.0 | 2022-04-26 | ||
ChemScence | CS-0118550-10g |
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide |
926219-03-6 | 10g |
$200.0 | 2022-04-26 |
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamideに関する追加情報
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6): A Comprehensive Overview
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide, identified by the CAS registry number 926219-03-6, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines an amino group, a chlorine atom, and a methoxyacetamide moiety, making it a versatile building block for various chemical reactions and applications.
The molecular formula of N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide is C10H11ClN2O3, with a molecular weight of approximately 255.7 g/mol. Its structure consists of a benzene ring substituted with an amino group at the para position and a chlorine atom at the ortho position. The acetamide group, which includes a methoxy substituent, is attached to the nitrogen atom via an amide bond. This arrangement imparts the compound with unique electronic and steric properties, making it suitable for various chemical transformations.
Recent studies have highlighted the potential of N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of heterocyclic compounds, which are often key components in drug discovery. The presence of both amino and chloro groups on the aromatic ring provides multiple sites for substitution and functionalization, enabling the creation of diverse chemical entities with tailored biological activities.
In addition to its role in organic synthesis, N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide has been investigated for its potential applications in materials science. The compound's ability to form stable amide bonds makes it a valuable component in polymer chemistry, where it can be used to design materials with enhanced mechanical and thermal properties. Recent advancements in polymerization techniques have further expanded its utility in this domain.
The synthesis of N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide typically involves multi-step processes that begin with the preparation of intermediates such as chloroaniline derivatives. These intermediates are then subjected to nucleophilic acylation or other amide-forming reactions to introduce the acetamide group. The choice of reagents and reaction conditions plays a crucial role in ensuring high yields and purity of the final product.
From an environmental standpoint, researchers have also examined the biodegradation pathways of N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide. Studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. This information is critical for assessing its environmental impact and developing sustainable practices for its production and use.
In conclusion, N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6) is a multifaceted compound with applications spanning organic synthesis, pharmaceutical research, materials science, and environmental chemistry. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel compounds with specific biological or physical properties. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.
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